4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with a chloro group and a pyridazinyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyridazine with cyanuric chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent quality and higher throughput. Additionally, solvent recovery and recycling techniques are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups.
Oxidation: N-oxide derivatives.
Reduction: Reduced triazine derivatives.
Scientific Research Applications
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in catalysis and materials science.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrrolo[2,3-d]pyrimidine-based analogues
Uniqueness
4-Chloro-6-(pyridazin-4-YL)-1,3,5-triazin-2-amine stands out due to its unique combination of a triazine ring with a pyridazinyl moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of novel compounds with diverse biological and chemical activities.
Properties
Molecular Formula |
C7H5ClN6 |
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Molecular Weight |
208.61 g/mol |
IUPAC Name |
4-chloro-6-pyridazin-4-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H5ClN6/c8-6-12-5(13-7(9)14-6)4-1-2-10-11-3-4/h1-3H,(H2,9,12,13,14) |
InChI Key |
HYBKUOCJOAEOKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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